molecular formula C9H6N2O6 B13828596 2-(2,4-Dinitrophenyl)malondialdehyde

2-(2,4-Dinitrophenyl)malondialdehyde

Cat. No.: B13828596
M. Wt: 238.15 g/mol
InChI Key: DFQRFRHMAHLVJO-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenyl)malondialdehyde is a chemical compound with the molecular formula C9H6N2O6. It is known for its distinctive structure, which includes a malondialdehyde backbone substituted with a 2,4-dinitrophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrophenyl)malondialdehyde typically involves the reaction of malondialdehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:

Malondialdehyde+2,4-DinitrophenylhydrazineThis compound+Water\text{Malondialdehyde} + \text{2,4-Dinitrophenylhydrazine} \rightarrow \text{this compound} + \text{Water} Malondialdehyde+2,4-Dinitrophenylhydrazine→this compound+Water

The reaction is typically conducted at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)malondialdehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-(2,4-diaminophenyl)malondialdehyde.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dinitrophenyl derivatives, while reduction can yield diamino derivatives .

Scientific Research Applications

2-(2,4-Dinitrophenyl)malondialdehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenyl)malondialdehyde involves its reactivity with carbonyl compounds. The compound forms hydrazones with aldehydes and ketones through a nucleophilic addition-elimination mechanism. This reaction is facilitated by the electron-withdrawing nitro groups, which increase the electrophilicity of the carbonyl carbon.

In biological systems, the compound can disrupt cellular processes by reacting with malondialdehyde, a product of lipid peroxidation. This interaction can lead to the formation of adducts that interfere with cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form stable hydrazones with carbonyl compounds, making it a valuable reagent in analytical chemistry. Its dual functionality, with both a malondialdehyde and a dinitrophenyl group, allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C9H6N2O6

Molecular Weight

238.15 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)propanedial

InChI

InChI=1S/C9H6N2O6/c12-4-6(5-13)8-2-1-7(10(14)15)3-9(8)11(16)17/h1-6H

InChI Key

DFQRFRHMAHLVJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C=O)C=O

Origin of Product

United States

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